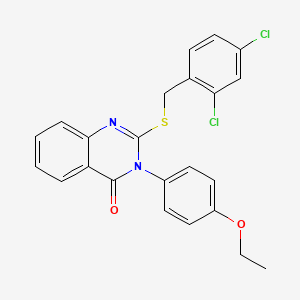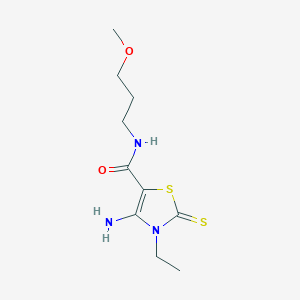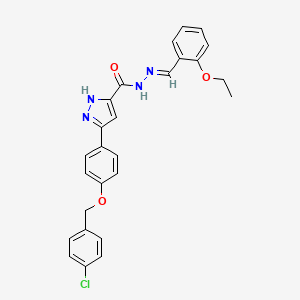![molecular formula C23H18Cl2N6OS B12019132 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12019132.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H18Cl2N6OS and a molecular weight of 497.41 g/mol . This compound is notable for its unique structure, which includes a triazole ring, chlorophenyl groups, and a pyridinyl moiety. It is primarily used in scientific research due to its potential biological activities and chemical properties.
準備方法
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide involves several steps. One common synthetic route includes the reaction of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with N’-(1-(3-pyridinyl)ethylidene)acetohydrazide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The triazole ring and chlorophenyl groups are likely critical for its activity, as they can interact with biological molecules through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
類似化合物との比較
Similar compounds include other triazole derivatives and hydrazides, such as:
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-fluorophenyl)methylidene]acetohydrazide
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities
特性
分子式 |
C23H18Cl2N6OS |
|---|---|
分子量 |
497.4 g/mol |
IUPAC名 |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N6OS/c1-15(17-3-2-12-26-13-17)27-28-21(32)14-33-23-30-29-22(16-4-6-18(24)7-5-16)31(23)20-10-8-19(25)9-11-20/h2-13H,14H2,1H3,(H,28,32)/b27-15+ |
InChIキー |
DJZWAAGELGGWBS-JFLMPSFJSA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CN=CC=C4 |
正規SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019049.png)

![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12019051.png)




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12019088.png)
![2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12019101.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12019112.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)
![3-[5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12019117.png)

